4-benzyl-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
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Overview
Description
4-benzyl-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzyl group attached to a benzamide moiety, which is further substituted with a pyrazole ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, influencing their function and leading to a range of biological effects .
Mode of Action
This can result in changes to cellular processes, leading to the observed effects of the compound .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, including those involved in cell signaling, metabolism, and gene expression . The downstream effects of these changes can include alterations in cell growth, differentiation, and survival .
Pharmacokinetics
Metabolism and excretion processes can influence the bioavailability and duration of action of these compounds .
Result of Action
Similar compounds have been found to have a range of effects, including anti-inflammatory, anticancer, and antiviral activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Additionally, the compound’s action can be influenced by the specific cellular and tissue environment in which it is acting .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions: The pyrazole ring is then substituted with an isopropyl and a methyl group using appropriate alkylating agents.
Formation of Benzamide: The benzamide moiety is formed by reacting benzoyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and pyrazole groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
4-benzyl-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
4-benzyl-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide: shares structural similarities with other benzamide derivatives and pyrazole-containing compounds.
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide: Lacks the benzyl group but retains the core structure.
4-benzyl-N-(1-isopropyl-1H-pyrazol-5-yl)benzamide: Similar structure but without the methyl group on the pyrazole ring.
Uniqueness
The unique combination of the benzyl, isopropyl, and methyl groups in this compound provides distinct steric and electronic properties, making it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
4-benzyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-15(2)24-20(13-16(3)23-24)22-21(25)19-11-9-18(10-12-19)14-17-7-5-4-6-8-17/h4-13,15H,14H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRJWJSOZMCQKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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